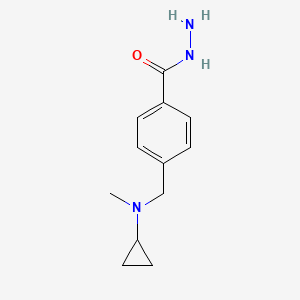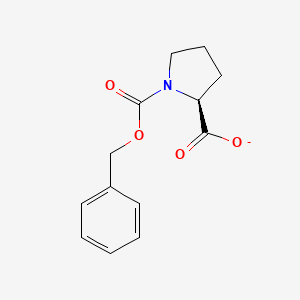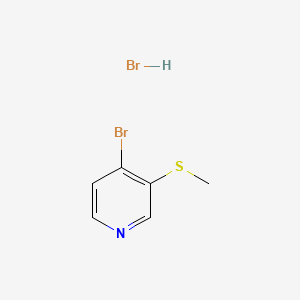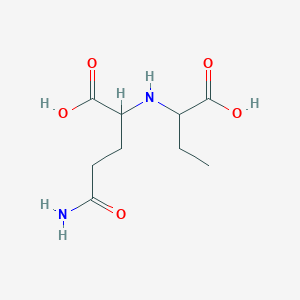
(S)-5-Amino-2-(((S)-1-carboxyPropyl)amino)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-gamma-Glu-Abu-OH typically involves the condensation of gamma-glutamyl and 2-aminobutyric acid. The reaction is usually carried out in an aqueous medium with the aid of coupling agents such as carbodiimides. The reaction conditions often include a pH range of 7-9 and a temperature of 25-30°C .
Industrial Production Methods
Industrial production of H-gamma-Glu-Abu-OH involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .
化学反应分析
Types of Reactions
H-gamma-Glu-Abu-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the reduced form of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
H-gamma-Glu-Abu-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular oxidative stress and as a biomarker for oxidative damage.
Medicine: Explored for its potential in detoxification processes and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in the synthesis of specialized peptides and as a standard in analytical chemistry
作用机制
H-gamma-Glu-Abu-OH exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species (ROS) by forming conjugates with electrophilic compounds. The compound interacts with molecular targets such as glutathione peroxidase and glutathione S-transferase, which are involved in the redox regulation of cellular processes .
相似化合物的比较
Similar Compounds
Glutathione: A tripeptide consisting of glutamine, cysteine, and glycine. It is the most abundant antioxidant in cells.
Ophthalmic Acid: A dipeptide similar to H-gamma-Glu-Abu-OH but with a different amino acid composition.
Gamma-glutamylcysteine: A precursor to glutathione with similar antioxidant properties
Uniqueness
H-gamma-Glu-Abu-OH is unique due to its specific amino acid composition, which imparts distinct biochemical properties. Unlike glutathione, it does not contain cysteine, which makes it less prone to forming disulfide bonds. This characteristic can be advantageous in certain biochemical applications where stability is crucial .
属性
分子式 |
C9H16N2O5 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
5-amino-2-(1-carboxypropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16) |
InChI 键 |
LGDYPMBAVODMSA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)O)NC(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


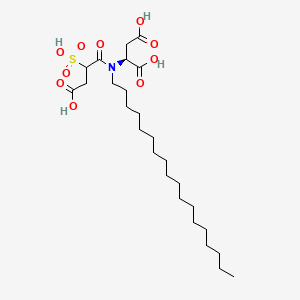

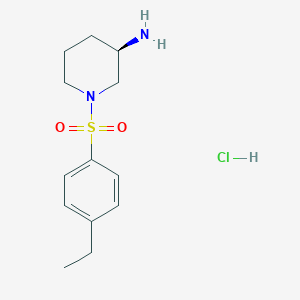
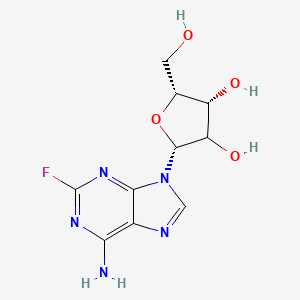
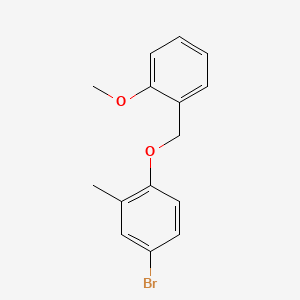
![(2R,3R,4S,5S,6R)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14763615.png)
![(2S,3R,4S,5S,6R)-2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14763634.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
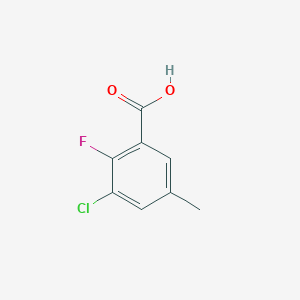
![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)
